N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
Description
N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (hereafter referred to as Compound F217-0431) is a benzamide derivative with the molecular formula C₂₄H₂₁ClN₂O₅ and a molecular weight of 452.89 g/mol (calculated from the formula provided in ). Its structure features a benzamide core substituted with a 4-chloro-3-nitrophenyl group and a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxymethyl moiety. The chloro and nitro substituents on the phenyl ring are electron-withdrawing groups, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c1-24(2)13-17-4-3-5-21(22(17)32-24)31-14-15-6-8-16(9-7-15)23(28)26-18-10-11-19(25)20(12-18)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEKLXHVMQMAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()
- Molecular Formula: C₁₅H₁₄ClNO₂
- Key Substituents : Chloro (on phenyl), methoxy, methyl.
- Properties and Findings: This compound was synthesized and studied for its fluorescence properties. Its fluorescence intensity was found to depend on solvent polarity, with higher intensity observed in non-polar solvents. The methoxy and methyl groups are electron-donating, which contrasts with the electron-withdrawing nitro and chloro groups in F217-0431. This difference may lead to divergent reactivity in synthetic or biological contexts .
3,5-Dinitro-N-(4-nitrophenyl)benzamide ()
- Molecular Formula : C₁₃H₈N₄O₇
- Key Substituents : Two nitro groups (3,5-positions on benzamide), 4-nitrophenyl.
- Properties and Findings :
- X-ray crystallography revealed a dihedral angle of 7.78° between the benzamide and 4-nitrophenyl rings, indicating near-planarity. Intermolecular N–H⋯O hydrogen bonds stabilize the crystal structure.
- The presence of three nitro groups (vs. one in F217-0431) likely reduces solubility but enhances thermal stability.
- The absence of a benzofuran group simplifies the structure compared to F217-0431, which may affect binding affinity in biological targets .
N-(Benzyloxy)-4-(trifluoromethyl)benzamide ()
- Molecular Formula: C₁₅H₁₂F₃NO₂
- Key Substituents : Trifluoromethyl (on benzamide), benzyloxy.
- Properties and Findings: Synthesized via a novel pathway involving trichloroisocyanuric acid (TCICA) as an activating agent. The trifluoromethyl group confers strong electron-withdrawing effects, similar to the nitro group in F217-0431. The benzyloxy group introduces steric hindrance, though less than the benzofuran moiety in F217-0431. This compound’s molecular weight (295.26 g/mol) is significantly lower than F217-0431, suggesting differences in pharmacokinetic profiles .
Data Table: Comparative Analysis
Key Research Findings
Electronic Effects : The nitro group in F217-0431 and trifluoromethyl group in ’s compound both withdraw electrons, but the nitro group may confer greater acidity to adjacent protons .
Solubility Trends : Compounds with multiple nitro groups (e.g., ) exhibit lower solubility, whereas methoxy/methyl-substituted derivatives () show higher solubility in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
